Diphosphonic acid, bis(1-methylethenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphosphonic acid, bis(1-methylethenyl)- typically involves the reaction of appropriate phosphonic acid derivatives with 1-methylethenyl precursors under controlled conditions. One common method includes the use of phosphorus trichloride and 1-methylethenyl alcohol in the presence of a base to facilitate the formation of the desired diphosphonic acid .
Industrial Production Methods
Industrial production of diphosphonic acid, bis(1-methylethenyl)- often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production. The final product is typically purified through crystallization or distillation processes .
Chemical Reactions Analysis
Types of Reactions
Diphosphonic acid, bis(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine derivatives.
Substitution: The 1-methylethenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized diphosphonic acids .
Scientific Research Applications
Diphosphonic acid, bis(1-methylethenyl)- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other phosphorus-containing compounds.
Biology: Investigated for its potential role in inhibiting certain biological processes, such as bone resorption.
Medicine: Explored for its potential use in treating diseases related to bone metabolism, such as osteoporosis.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of diphosphonic acid, bis(1-methylethenyl)- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in bone resorption by binding to calcium ions and preventing the breakdown of bone tissue. This action is similar to other bisphosphonates, which are known to inhibit osteoclast-mediated bone resorption .
Comparison with Similar Compounds
Similar Compounds
Diphosphonic acid, bis(1-methylethyl)-: Similar in structure but with different alkyl groups.
Diphosphonic acid, bis(1-methylpropyl)-: Another variant with different alkyl groups.
Diphosphonic acid, bis(1-methylbutyl)-: Similar compound with longer alkyl chains.
Uniqueness
Diphosphonic acid, bis(1-methylethenyl)- is unique due to its specific 1-methylethenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it suitable for specialized applications in various fields, including its potential use as a ligand in coordination chemistry and its role in inhibiting bone resorption .
Biological Activity
Diphosphonic acid, bis(1-methylethenyl)-, also known as P,P'-bis(1-methylethenyl) diphosphonic acid, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its implications in medicinal chemistry.
Synthesis and Structural Characteristics
The synthesis of diphosphonic acids typically involves methodologies such as the Mannich-type reaction. This approach allows for the formation of phosphonate groups which are crucial for the biological activity of these compounds. The structural formula of diphosphonic acid, bis(1-methylethenyl)- is represented as follows:
The compound contains two phosphonate groups that contribute to its unique chemical properties and biological interactions.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of various phosphonate derivatives, including diphosphonic acid, against different cancer cell lines. One notable study assessed the cytotoxicity of water-soluble phosphonates derived from natural compounds against human osteosarcoma cell lines (MG-63) and osteoblast precursor cells (MC3T3-E1) at concentrations ranging from 10 to 50 µM. The results indicated that many phosphonate derivatives exhibited low cytotoxicity towards MC3T3-E1 cells, suggesting a favorable safety profile for potential therapeutic applications .
Compound Number | Structural Formula | Aqueous Solubility (mg/mL) | Cytotoxicity (MG-63) |
---|---|---|---|
7a | - | 11 | Low |
7b | - | 8 | Low |
7c | - | 26 | Moderate |
8a | - | 3 | Low |
8b | - | 7 | Low |
8c | - | 7 | Low |
12 | - | 3 | Low |
The study highlighted that while some compounds showed promising solubility and low toxicity, the need for further investigation into their mechanisms of action remains critical .
The biological mechanisms through which diphosphonic acids exert their effects often involve interactions with cellular signaling pathways and enzymes. For instance, phosphonates can inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, affecting neuronal signaling and potentially leading to neurotoxicity if not regulated .
Case Studies and Research Findings
Several case studies have documented the effects of diphosphonic acids in various biological contexts:
- Neuroprotective Effects : Research has shown that certain phosphonates can protect neuronal cells from oxidative stress and apoptosis. This property could be beneficial in developing treatments for neurodegenerative diseases.
- Anticancer Properties : In vitro studies have demonstrated that diphosphonic acids may induce apoptosis in cancer cells through the activation of specific pathways. For example, compounds derived from natural products have been shown to enhance the efficacy of traditional chemotherapeutics .
- Antimicrobial Activity : Some phosphonates exhibit antimicrobial properties, making them candidates for developing new antibiotics or adjunct therapies to combat resistant bacterial strains .
Properties
CAS No. |
177570-73-9 |
---|---|
Molecular Formula |
C6H12O5P2 |
Molecular Weight |
226.10 g/mol |
IUPAC Name |
[hydroxy(prop-1-en-2-yl)phosphoryl]oxy-prop-1-en-2-ylphosphinic acid |
InChI |
InChI=1S/C6H12O5P2/c1-5(2)12(7,8)11-13(9,10)6(3)4/h1,3H2,2,4H3,(H,7,8)(H,9,10) |
InChI Key |
SXOAILMFXPEWPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)P(=O)(O)OP(=O)(C(=C)C)O |
Related CAS |
177570-74-0 |
Origin of Product |
United States |
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